REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].[NH2-:9].[Na+]>>[NH2:9][C:4]1[C:3]([OH:8])=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
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218 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=NC=C1)O
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a pressure vessel
|
Type
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TEMPERATURE
|
Details
|
heated at 150° for 6 hours
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
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to cool
|
Type
|
CUSTOM
|
Details
|
the solid mass is removed
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Type
|
ADDITION
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Details
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added portionwise to 1 l
|
Type
|
ADDITION
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Details
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Subsequently, 20% aqueous acetic acid is added until the pH is 5.5
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Type
|
CONCENTRATION
|
Details
|
the whole concentrated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted thoroughly with chloroform
|
Type
|
WASH
|
Details
|
the chloroform extracts washed with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is fractionally crystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |